ethyl 5-[(6,7-dimethoxy-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, formamido, and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic synthesisThe formamido and oxazole groups are then added through a series of reactions involving formylation and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The formamido group can be reduced to an amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the formamido group can yield amines .
Scientific Research Applications
ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the oxazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways and result in various effects .
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
- **ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
Molecular Formula |
C24H25N3O8 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
ethyl 5-[[4-[(Z)-(benzoylhydrazinylidene)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C24H25N3O8/c1-4-32-24(29)18-11-15(35-27-18)10-16-17(12-25-26-23(28)14-8-6-5-7-9-14)20-22(34-13-33-20)21(31-3)19(16)30-2/h5-9,12,15H,4,10-11,13H2,1-3H3,(H,26,28)/b25-12- |
InChI Key |
MTUVENXLFLHFIZ-ROTLSHHCSA-N |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N\NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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